6-Chloro-4-hydroxypyrimidine

概要

説明

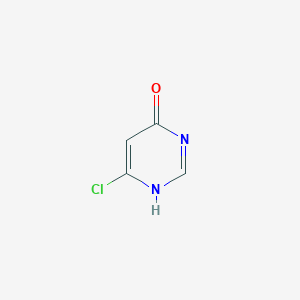

6-Chloro-4-hydroxypyrimidine is an organohalogen compound and a member of pyrimidines . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of chlorinated pyrimidines, including 6-Chloro-4-hydroxypyrimidine, involves the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3). This procedure has been known for over 100 years and is widely used in preparing chlorinated pyrimidine final products or intermediates for further transformations .Molecular Structure Analysis

The molecular formula of 6-Chloro-4-hydroxypyrimidine is C4H3ClN2O, and its molecular weight is 130.53 .Chemical Reactions Analysis

Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .Physical And Chemical Properties Analysis

6-Chloro-4-hydroxypyrimidine is a solid at 20 degrees Celsius . It has a melting point of 192.0 to 198.0 °C .科学的研究の応用

Large-Scale Solvent-Free Chlorination

“6-Chloro-4-hydroxypyrimidine” plays a significant role in large-scale solvent-free chlorination . This process involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . The procedure is suitable for large scale (multigram) batch preparations .

Synthesis of Chlorinated Pyrimidine

The compound is used in the synthesis of chlorinated pyrimidine final products or intermediates for further transformations . The reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years .

Environmental Considerations

The use of “6-Chloro-4-hydroxypyrimidine” in large-scale chlorination procedures would be welcomed for economic, environmental, and safety considerations .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is used in various research applications, although Sigma-Aldrich does not collect analytical data for this product .

Supplier of Unique Chemicals

“6-Chloro-4-hydroxypyrimidine” is part of a collection of unique chemicals provided by Sigma-Aldrich . This highlights its importance in the field of chemical research and development .

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers . This makes it accessible for research and industrial applications .

Safety and Hazards

将来の方向性

Improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用機序

Target of Action

6-Chloro-4-hydroxypyrimidine, also known as 4-Chloro-6-hydroxypyrimidine, is a pyrimidine derivative . Pyrimidines are key components of biological molecules like DNA and RNA.

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, potentially influencing cellular processes .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, particularly in the synthesis of DNA and RNA . .

Result of Action

As a pyrimidine derivative, it may influence cellular processes related to dna and rna synthesis .

特性

IUPAC Name |

4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFABVAPHSWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326843 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4765-77-9 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

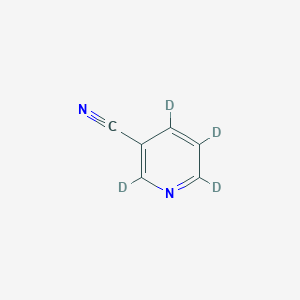

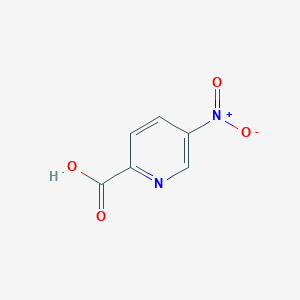

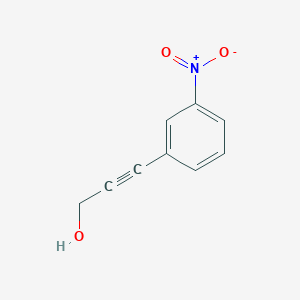

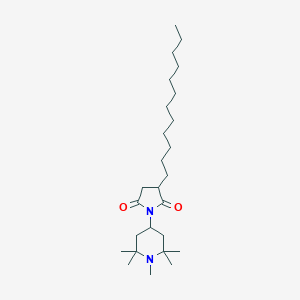

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are available for preparing 4-chloro-6-hydroxypyrimidine?

A: Several synthetic approaches have been reported. One method involves the reaction of 4,6-dichloropyrimidine with sodium hydroxide, yielding 4-chloro-6-hydroxypyrimidine. [] This compound can also be prepared from 4,6-dichloropyrimidine through a two-step process: first reacting with sodium methoxide to produce 4-chloro-6-methoxypyrimidine, followed by hydrolysis to obtain the desired product. []

Q2: Can 4-chloro-6-hydroxypyrimidine be used to synthesize other heterocyclic compounds?

A: Yes, this compound serves as a valuable precursor in heterocyclic chemistry. For example, reacting 4-chloro-6-hydroxypyrimidine with guanidine leads to the formation of 2-amino-4-hydroxy-6-mercaptopyrimidine. [] This reaction highlights the potential of this pyrimidine derivative in constructing more complex heterocyclic systems.

Q3: Has 4-chloro-6-hydroxypyrimidine been explored in the context of medicinal chemistry?

A: While not extensively studied, some research indicates potential applications. For instance, a study demonstrated the synthesis of novel pyridinones and pyrimidinones, including a derivative derived from 4-chloro-6-hydroxypyrimidine, exhibiting antimicrobial activity against E. coli, S. aureus, and Candida albicans. [] This finding suggests possible avenues for developing novel antimicrobial agents.

Q4: Are there any unusual reactions associated with 4-chloro-6-hydroxypyrimidine?

A: Interestingly, 4-chloro-6-hydroxypyrimidine undergoes an unusual halogen replacement reaction in the presence of N,N-dimethylformamide (DMF) and catalysts like ethylenediamine or ethanolamine. This reaction results in the formation of the corresponding dimethylamino derivative, showcasing the unique reactivity of this compound under specific conditions. []

Q5: Can 4-chloro-6-hydroxypyrimidine be labeled with tritium for research purposes?

A: Yes, researchers have successfully tritiated 4-chloro-6-hydroxypyrimidine using tritiated water in the presence of aluminium chloride. This method allows for the incorporation of tritium into the pyrimidine ring, providing a valuable tool for studying its metabolic fate and distribution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)